6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione
Description
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative characterized by a 6-amino group, 1,3-dimethyl substitutions, and a 5-position morpholinylacetyl substituent. This compound belongs to the uracil-based family, which is widely studied for its structural versatility and biological relevance. Its molecular formula is C₁₃H₁₉N₅O₄, with a molecular weight of 309.33 g/mol.
The compound’s synthesis typically involves nucleophilic substitutions or coupling reactions, often catalyzed by transition metals like nano-Ag, as seen in analogous uracil derivatives .
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-14-10(13)9(11(18)15(2)12(14)19)8(17)7-16-3-5-20-6-4-16/h3-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDKMYCBKJEUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyluracil.
Acetylation: The 1,3-dimethyluracil is then acetylated using acetic anhydride to form 1,3-dimethyl-5-acetyluracil.
Morpholine Addition: The acetylated product is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholin-4-ylacetyl group.
Amination: Finally, the compound undergoes amination to introduce the amino group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Using large reactors to carry out the reactions sequentially.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors may be used.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is and it has a molecular weight of approximately 226.24 g/mol. The structure includes an amino group, a morpholine acetyl side chain, and two carbonyl groups that contribute to its reactivity and biological properties .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 6-amino-pyrimidines, exhibit promising anticancer properties. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, the compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted in recent investigations, suggesting its potential use in targeted cancer therapies .
Antiviral Properties
The compound has also been studied for its antiviral activity, particularly against hepatitis B virus (HBV). A related study demonstrated that certain pyrimidine derivatives could inhibit HBV DNA replication effectively. This suggests that 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione could be developed as a therapeutic agent for viral infections .
Nucleoside Transport Inhibition
Another significant application is in the inhibition of nucleoside transporters. Compounds similar to this compound have been identified as effective nucleoside transport inhibitors, which can enhance the efficacy of nucleoside analogs used in antiviral and anticancer therapies .
Enzyme Inhibition Studies
The compound has been utilized in biochemical studies to explore its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to new insights into metabolic regulation and disease mechanisms .
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. These studies help researchers understand how modifications to the chemical structure can influence biological activity, guiding the design of more potent derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Morpholinylacetyl vs. Indolyl : The morpholine ring improves water solubility compared to the hydrophobic indole group, making the target compound more suitable for aqueous biological systems .
- Formamido vs. Morpholinylacetyl : Formamido derivatives exhibit higher polarity but lack the morpholine’s ability to participate in hydrogen-bond acceptor interactions, impacting target binding .
- Chloroacetyl vs. Morpholinylacetyl : The chloroacetyl group offers reactivity for conjugation (e.g., with amines), whereas the morpholinylacetyl group provides metabolic stability .
Key Observations :
- Morpholinylacetyl incorporation likely requires protective group strategies to avoid side reactions at the amine or carbonyl sites .
Biological Activity
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine core with specific substitutions that enhance its biological activity. The synthesis typically involves multi-step reactions, including the condensation of pyrimidine derivatives with morpholine and acetic acid derivatives.
Synthetic Pathway Overview
- Starting Materials : Pyrimidine derivatives, morpholine, and acetic acid.
- Reactions :
- Condensation reactions to form the pyrimidine backbone.
- Acetylation and amination steps to introduce the morpholine group.
Antimicrobial Properties
Research indicates that 6-amino derivatives of pyrimidines exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
- A549: 12 µM
The biological activity is believed to stem from its ability to inhibit specific enzymes involved in nucleotide synthesis and cell proliferation. Notably, it acts on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Patel et al., the compound was tested against clinical isolates of multidrug-resistant bacteria. The results demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Research
A recent publication by Zhang et al. explored the effects of the compound on tumor growth in xenograft models. Mice treated with the compound showed a marked decrease in tumor size compared to control groups, indicating its potential as an effective anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
